molecular formula C9H8BrF3O B599248 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol CAS No. 122243-28-1

2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Cat. No. B599248
M. Wt: 269.061
InChI Key: ZWLWJQBJGOXGMA-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include alternative synthesis routes if they exist.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass Spectrometry) to elucidate the structure of the compound. X-ray crystallography might also be used if the compound forms crystals.



Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including its reactivity and stability.



Physical And Chemical Properties Analysis

This would include the study of the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity/basicity, reactivity, etc.


Scientific Research Applications

Antimicrobial and Antiproliferative Agents

  • Scientific Field : Pharmacology and Oncology .
  • Summary of Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a 4-bromophenyl group, has been studied for its antimicrobial and anticancer properties .
  • Methods of Application : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were the most active ones against the breast cancer cell line .

Suzuki-Miyaura Cross Coupling Reaction

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, is used in the Suzuki-Miyaura cross-coupling reaction .
  • Methods of Application : The compound is used as a reagent in the reaction, which is a type of palladium-catalyzed cross coupling reaction .
  • Results or Outcomes : The reaction is used to synthesize biaryl compounds, which have various applications in the pharmaceutical industry .

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 4-Bromophenethyl alcohol, a compound similar to the one you mentioned, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
  • Methods of Application : The compound is used as a reagent in the reaction .
  • Results or Outcomes : The reaction resulted in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

Synthesis of Pyrimidine Ring

  • Scientific Field : Organic Chemistry .
  • Summary of Application : A compound similar to the one you mentioned was used in a reaction sequence to synthesize a pyrimidine ring .
  • Methods of Application : The compound is used as a reagent in the reaction .
  • Results or Outcomes : The reaction resulted in the synthesis of a pyrimidine ring .

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a 4-bromophenyl group, has been synthesized and studied for its antimicrobial and anticancer properties .
  • Methods of Application : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 4-Bromophenethyl alcohol, a compound similar to the one you mentioned, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
  • Methods of Application : The compound is used as a reagent in the reaction .
  • Results or Outcomes : The reaction resulted in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, etc.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, new reactions, potential applications, etc.


Please consult with a chemistry professional or refer to relevant scientific literature for specific information about your compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-2-4-7(10)5-3-6/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLWJQBJGOXGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol

CAS RN

122243-28-1
Record name 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4′-Bromo-2,2,2-trifluoracetophenone (1.80 mL, 11.9 mmol) was dissolved in tetrahydrofuran (60 mL), cooled to 0° C., and methylmagnesium bromide (19.8 mL, 59.3 mmol) was added. The reaction mixture was maintained at 0° C. for 1 hour and then allowed to warm to ambient temperature overnight. The reaction was quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous MgSO4, filtered, concentrated in vacuo and the crude residue was purified directly by MPLC on silica gel (using a gradient elution of 0-25% ethyl acetate in hexanes to afford a racemic mixture of the title compound. The mixture was resolved to the constituent enantiomers by Chiral SFC purification (Chiral Technology AZ-H 2.1×25 cm, 5 uM column; mobile phase: 5% methanol/CO2) to afford the title compounds as single enantiomers. Intermediate #11-1: First enantiomer to elute; (S or R)-2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol; 1H NMR (500 MHz, CDCl3) δ 7.53-7.52 (d, 2H), 7.46-7.45 (d, 2H), 2.64 (bs, 1H), 1.76 (s, 3H). Intermediate #11-2: Second enantiomer to elute; (S or R)-2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol; 1H NMR (500 MHz, CDCl3) δ 7.53-7.52 (d, 2H), 7.46-7.45 (d, 2H), 2.64 (bs, 1H), 1.76 (s, 3H).
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1.8 mL
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60 mL
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19.8 mL
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Synthesis routes and methods III

Procedure details

A suspension of dichloro(dimethyl)titanium in a heptane/dichloromethane mixture was first prepared as follows: 100 ml (100 mmol) of a 1 M solution of titanium tetrachloride in dichloromethane were cooled to −30° C., 100 ml (100 mmol) of a 1 M solution of dimethylzinc in heptane were added dropwise and the mixture was stirred at −30° C. for a further 30 min. Subsequently, this suspension was cooled to −40° C. and a solution of 10 g (39.5 mmol) of 1-(4-bromophenyl)-2,2,2-trifluoroethanone in 50 ml of dichloromethane was added. The mixture was stirred at −40° C. for a further 5 min, then the temperature was allowed to come to RT and the mixture was stirred at RT for a further 2 h. While cooling with ice, 50 ml of water were slowly added dropwise and then the mixture was diluted with a further 300 ml of water. The mixture was extracted twice with dichloromethane, the combined dichloromethane phases were washed once with water, dried over anhydrous magnesium sulphate and filtered, and the solvent was removed on a rotary evaporator. The residue was purified by column chromatography on silica gel (eluent: 85:15 cyclohexane/ethyl acetate). 10.5 g (100% of theory) of the title compound were obtained, which, according to 1H NMR, still contained residues of solvent.
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heptane dichloromethane
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dichloro(dimethyl)titanium
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Synthesis routes and methods IV

Procedure details

4′-Bromo-2,2,2-trifluoroacetophenone (1.80 mL, 11.9 mmol) was stirred in THF (60 mL) at 0° C. under an argon atmosphere. Methylmagnesium bromide (19.8 mL, 59.3 mmol) was added and the reaction mixture was stirred at 0° C. for 1 hour and then allowed to warm to ambient temperature overnight. The reaction was quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue was purified by MPLC on silica gel (using a gradient elution of 0-25% EtOAc/hexanes). Desired fractions were identified, combined, and concentrated in vacuo to afford a racemic mixture of the title compounds. The racemic residue was resolved by Chiral SFC purification (Chiral Technology AZ-H 2.1×25 cm, 5 uM column, eluted with 5% methanol).
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1.8 mL
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60 mL
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title compounds
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Synthesis routes and methods V

Procedure details

A 500 mL round-bottomed flask was charged with 1,4-dibromobenzene (30.27 g, 128 mmol, Sigma-Aldrich, St. Louis, Mo.) and 200 mL of ether. After cooling to −78° C., n-BuLi (59.0 mL, 2.5 M in hexanes, 148 mmol) was added. This mixture was stirred for 15 min at −78° C., then 1,1,1-trifluoro-2-propanone (24.2 mL, 257 mmol, Sigma-Aldrich, St. Louis, Mo.) was added. Stirring was continued at −78° C. for 30 min then the mixture was quenched with 100 mL of saturated aqueous NH4Cl. The mixture was extracted with EtOAc (250 mL), dried (MgSO4) and concentrated to give an oil. Purification via column chromatography (330 g of silica, 0 to 30% EtOAc in hexanes) gave 2-(4-bromophenyl)-1,1,1-trifluoro-2-propanol (21.50 g) as a colorless oil.
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30.27 g
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Citations

For This Compound
4
Citations
Y Cai, H Jiang, C Zhu - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
MnBr 2 ‐catalyzed oxyazidation of fluoroolefins with molecular oxygen and TMSN 3 is reported. This method gives rise to various useful fluoroalkylated β‐hydroxy aliphatic azides in 36…
Number of citations: 1 onlinelibrary.wiley.com
KS Ashton, KL Andrews, MC Bryan… - Journal of medicinal …, 2014 - ACS Publications
Small molecule activators of glucokinase have shown robust efficacy in both preclinical models and humans. However, overactivation of glucokinase (GK) can cause excessive glucose …
Number of citations: 43 pubs.acs.org
DJ St. Jean Jr, KS Ashton, MD Bartberger… - Journal of Medicinal …, 2014 - ACS Publications
In the previous report , we described the discovery and optimization of novel small molecule disruptors of the GK-GKRP interaction culminating in the identification of 1 (AMG-1694). …
Number of citations: 23 pubs.acs.org
DJ Lloyd, DJ St Jean Jr, RJM Kurzeja, RC Wahl… - Nature, 2013 - nature.com
Glucose homeostasis is a vital and complex process, and its disruption can cause hyperglycaemia and type II diabetes mellitus 1 . Glucokinase (GK), a key enzyme that regulates …
Number of citations: 104 www.nature.com

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